Crystallographic Data and Structural Properties of Dibutyl L-(+)-Tartrate: A Technical Guide for Advanced Applications
Crystallographic Data and Structural Properties of Dibutyl L-(+)-Tartrate: A Technical Guide for Advanced Applications
Executive Summary
Dibutyl L-(+)-tartrate (DBLT), chemically designated as (2R,3R)-dibutyl 2,3-dihydroxysuccinate, is a highly versatile chiral auxiliary, ligand, and selector utilized extensively in asymmetric synthesis and analytical chromatography[1]. At standard ambient temperature and pressure, pure DBLT exists as a clear, colorless to yellowish liquid or as low-melting prismatic crystals (melting point ~22–23 °C)[1]. Because of its low melting point, direct single-crystal X-ray diffraction (XRD) of the pure compound is challenging. Consequently, the crystallographic properties of DBLT are predominantly elucidated through its solid-state coordination complexes and heavy-atom derivatives[2].
This whitepaper synthesizes the crystallographic data of DBLT derivatives, explains the causality behind its function in stereoselective environments, and provides field-proven, self-validating protocols for its use in Microemulsion Electrokinetic Chromatography (MEEKC).
Physicochemical and Crystallographic Data
The Causality of Derivatization for XRD Analysis
Because pure DBLT is a liquid at room temperature[1], obtaining high-resolution X-ray crystallographic data requires locking its flexible butyl chains and functional hydroxyl groups into a rigid lattice. Researchers achieve this by converting DBLT into osmate esters or metal-organic frameworks. For instance, reacting DBLT with osmium tetroxide and tetramethylethylenediamine (TMEDA) yields a highly crystalline DBLT-osmate complex[2]. This derivatization restricts the conformational freedom of the tartrate backbone, allowing for precise determination of the spatial orientation of its chiral centers.
Quantitative Crystallographic Parameters
The structural elucidation of the DBLT-osmate complex reveals a monoclinic crystal system. The quantitative crystallographic data is summarized below to facilitate comparison with other chiral tartrate derivatives.
Table 1: Crystallographic Parameters of Dibutyl L-Tartrate Osmate Complex [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimension (a) | 12.3764(18) Å |
| Unit Cell Dimension (b) | 16.688(3) Å |
| Unit Cell Dimension (c) | 18.167(3) Å |
| Angles | α = 90°, β = 93.493(2)°, γ = 90° |
| Volume | 3745.1(9) ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.414 Mg/m³ |
Mechanistic Role in Asymmetric Synthesis
DBLT is a cornerstone ligand in the Sharpless asymmetric epoxidation of allylic alcohols[3].
Causality Behind Enantioselectivity
The success of DBLT in asymmetric catalysis is dictated by the C2 -symmetric nature of the tartrate ligand. When DBLT coordinates with titanium(IV) isopropoxide, it displaces the isopropoxide ligands to form a chiral dinuclear titanium complex. The bulky butyl ester groups create a sterically demanding "chiral pocket." When the allylic alcohol and the oxidant (tert-butyl hydroperoxide, TBHP) bind to the titanium center, the steric bulk of the DBLT ligand forces the oxygen transfer to occur exclusively from one face of the olefin. This precise spatial restriction is the direct cause of the high enantiomeric excess (often >90% ee) observed in the resulting epoxy alcohols[3].
Catalytic cycle of Sharpless epoxidation demonstrating steric direction by DBLT.
Application as a Chiral Selector in Capillary Electrophoresis
Beyond organic synthesis, DBLT functions as a highly effective lipophilic chiral selector in Microemulsion Electrokinetic Chromatography (MEEKC)[4][5].
Causality of Chiral Separation
The separation mechanism relies on the transient formation of ternary complexes. When separating enantiomers of chiral amines or β -blockers, boric acid is added to the aqueous buffer. The causality of the separation is rooted in the pH-dependent formation of a cyclic borate complex between the diol moiety of DBLT and the target enantiomer[6]. The stereochemical mismatch between the DBLT-borate complex and the (S)- vs. (R)-enantiomer results in distinct partitioning coefficients between the microemulsion droplet and the aqueous phase, leading to different migration times through the capillary[5].
Protocol: Self-Validating MEEKC Chiral Separation using DBLT
This methodology ensures baseline resolution of racemic mixtures by controlling the electroosmotic flow (EOF) and micelle partitioning[4][5]. The protocol is designed as a self-validating system utilizing internal standards and specific pH controls.
Step 1: Buffer Preparation & pH Control Prepare a 40 mM sodium tetraborate buffer solution. Adjust the pH strictly to 9.0 using 0.1 M NaOH. Causality: The alkaline pH is mandatory to deprotonate boric acid, enabling the formation of the borate-diol ternary complex with DBLT.
Step 2: Microemulsion Formulation In a glass vial, combine:
-
0.5% (w/w) DBLT (Chiral oil phase)
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1.7% (w/w) Sodium Dodecyl Sulfate (SDS) (Surfactant)
-
1.2% (w/w) 1-butanol (Co-surfactant)
Step 3: Aqueous Integration Slowly titrate the tetraborate buffer (89.6% w/w) into the organic mixture while applying continuous ultrasonication until a stable, optically clear microemulsion is formed. Add 7% (w/w) acetonitrile to reduce fluid viscosity and improve peak sharpness.
Step 4: Capillary Conditioning Flush a fused-silica capillary (50 µm ID × 50 cm) sequentially with:
-
0.1 M NaOH for 5 minutes (to activate surface silanol groups).
-
Deionized water for 2 minutes.
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The prepared microemulsion running buffer for 5 minutes.
Step 5: Sample Injection & Separation Hydrodynamically inject the racemic analyte mixture (e.g., 50 mbar for 3 seconds). Apply a separation voltage of +20 kV. Maintain the capillary cassette temperature at exactly 25 °C to prevent microemulsion phase separation.
Step 6: Self-Validation Checkpoint Monitor UV absorbance at 243 nm. To validate the integrity of the separation system, spike the sample with a known, enantiopure standard (e.g., pure (R)-enantiomer). Validation logic: If the system is functioning correctly, the spiked peak will show a proportional increase in area without altering the migration time, confirming the enantiomeric migration order and ruling out artifactual peak splitting.
Workflow for MEEKC chiral separation utilizing DBLT as the chiral oil phase.
Emerging Applications: Biodegradable Plasticizers
Recent materials science advancements have highlighted DBLT as a "double green" plasticizer for polylactic acid (PLA)[7]. The structural flexibility of the butyl chains allows DBLT to interchelate between PLA polymer chains, disrupting the highly ordered crystalline domains of the polymer. Causality: This disruption increases the free volume within the polymer matrix, significantly lowering the glass transition temperature ( Tg ) and imparting elastomeric properties at ambient temperatures. Because DBLT is synthesized from natural tartaric acid and n-butanol, it fully maintains the hydrolytic and enzymatic biodegradability of the final PLA blend[7].
References
- L-(+)-TARTARIC ACID DI-N-BUTYL ESTER | 87-92-3 - ChemicalBook. Source: chemicalbook.com.
- Thompson et al. Supporting Information - Cyclic Osmate Esters from 1,2- and 1,3-Diols and α-Hydroxy Acids for X-ray Analysis - Amazon S3. Source: amazonaws.com.
- Application Notes and Protocols: The Role of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate in Substrate-Controlled Reactions - Benchchem. Source: benchchem.com.
- Structure of the tartaric acid derivative-boric acid-R/S-PRP complex,... - ResearchGate. Source: researchgate.net.
- Two-chiral-component microemulsion electrokinetic chromatography–chiral surfactant and chiral oil: Part 1. Dibutyl tartrate. Source: researchgate.net.
- In situ synthesis of di-n-butyl l-tartrate-boric acid complex chiral selector and its application in chiral microemulsion electrokinetic chromatography. (2009) | Shao-qiang Hu - SciSpace. Source: scispace.com.
- Esters of Tartaric Acid, A New Class of Potential “Double Green” Plasticizers. Source: acs.org.
Sources
- 1. L-(+)-TARTARIC ACID DI-N-BUTYL ESTER | 87-92-3 [chemicalbook.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In situ synthesis of di-n-butyl l-tartrate-boric acid complex chiral selector and its application in chiral microemulsion electrokinetic chromatography. (2009) | Shao-qiang Hu | 32 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
